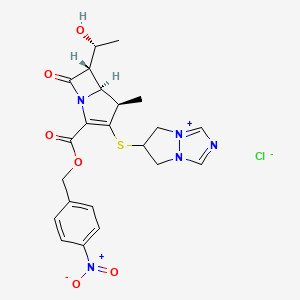
Protected Biapenem
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protected Biapenem is a derivative of Biapenem, a carbapenem antibiotic widely used in Asia for treating infections caused by susceptible bacteria . It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The “protected” form of Biapenem refers to its chemically modified version to enhance stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Protected Biapenem involves multiple steps, starting from the core structure of Biapenem. The process typically includes the protection of functional groups to prevent unwanted reactions during the synthesis. Common protecting groups used include silyl ethers and acetals. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification . The production also includes stringent quality control measures to ensure the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions: Protected Biapenem undergoes various chemical reactions, including:
Oxidation: Involves the conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .
Aplicaciones Científicas De Investigación
Protected Biapenem has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbapenem antibiotics’ reactivity and stability.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored for its potential in treating multi-drug resistant bacterial infections.
Mecanismo De Acción
Protected Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . The compound’s stability and efficacy are enhanced by its protected form, which prevents degradation by bacterial enzymes.
Comparación Con Compuestos Similares
Imipenem: Another carbapenem antibiotic, but less stable to renal dehydropeptidase-I.
Meropenem: Similar spectrum of activity but different pharmacokinetic properties.
Panipenem: Requires co-administration with a dehydropeptidase inhibitor.
Uniqueness: Protected Biapenem is unique due to its enhanced stability and efficacy compared to other carbapenems. Its protected form allows it to resist degradation by bacterial enzymes, making it a potent option for treating resistant bacterial infections .
Propiedades
Fórmula molecular |
C22H24ClN5O6S |
|---|---|
Peso molecular |
522.0 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride |
InChI |
InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1 |
Clave InChI |
UQQRIMQMDCYVMZ-PVKSKXJJSA-M |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-] |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
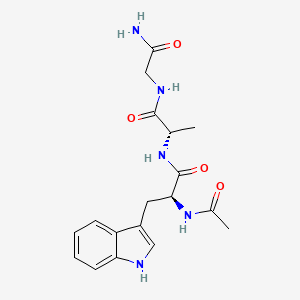

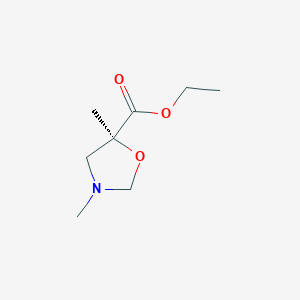
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
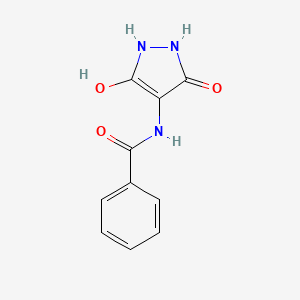


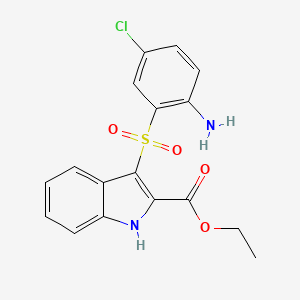
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)

![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
